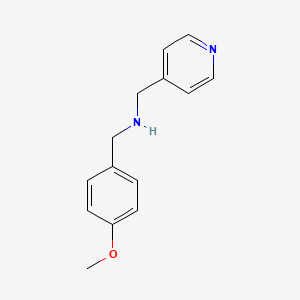

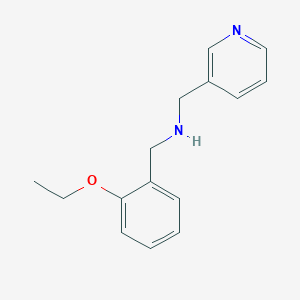

(4-甲氧基苄基)-吡啶-4-基甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

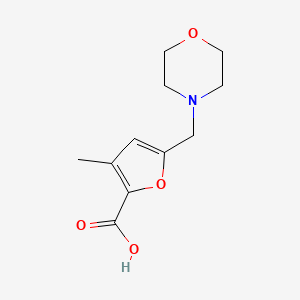

The compound "(4-Methoxy-benzyl)-pyridin-4-ylmethyl-amine" is a chemical entity that can be inferred to possess a pyridine ring substituted with a methoxy-benzyl group and an amine group. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including the formation of intermediates and the use of various reagents and catalysts. For instance, the synthesis of a pyridin-ylmethyl derivative is described, where 3,5-dihydroxybenzoic acid reacts with α-chloromethyl pyridine to form esters and ethers . Similarly, the synthesis of a complex pyrimidin-amine involved elemental analysis, NMR, and X-ray diffraction . These methods could potentially be adapted for the synthesis of "(4-Methoxy-benzyl)-pyridin-4-ylmethyl-amine."

Molecular Structure Analysis

The molecular structure of compounds with pyridine rings often includes planar arrangements and intramolecular hydrogen bonding, as seen in the crystal structure of a bis(pyridin-ylmethoxy)benzoic acid derivative . The stability of these molecules can be attributed to such intramolecular interactions, which could also be expected in the compound of interest.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can be influenced by the substituents on the ring. For example, the presence of a methoxy group can affect the electron density and thus the reactivity of the compound. The papers do not provide specific reactions for "(4-Methoxy-benzyl)-pyridin-4-ylmethyl-amine," but the reported chemical reactivity values such as hardness, potential, electronegativity, and electrophilicity index for a pyrimidin-amine compound can provide insights into the reactivity of similar compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be deduced from their molecular structure. For instance, the planarity and hydrogen bonding in a bis(pyridin-ylmethoxy)benzoic acid derivative contribute to its crystalline nature . The DFT studies provide information on the electronic structure and thermodynamic properties, which are crucial for understanding the behavior of the compound under different conditions . These properties are essential for predicting the solubility, stability, and reactivity of "(4-Methoxy-benzyl)-pyridin-4-ylmethyl-amine."

科学研究应用

抗癌研究

该化合物及其 Pd(II) 和 Pt(II) 配合物因其抗癌特性而受到探索。理论计算和实验结果表明,金属中心周围存在牢固的配位键和平方平面几何形状,这有助于它们对乳腺癌 (MCF-7)、结肠癌 (HCT) 和人肝细胞癌 (Hep-G2) 细胞的活性,显示出作为抗癌剂的潜力 (Ghani 和 Mansour,2011)。

抗氧化和乙酰胆碱酯酶抑制特性

该化合物的衍生物表现出显着的抗氧化活性和中等的乙酰胆碱酯酶 (AChE) 抑制特性,使其有望开发具有双重抗氧化/AChE 抑制能力的新型吡啶基分子 (Vargas Méndez 和 Kouznetsov,2015)。

配位化学和磁性

一项涉及该化合物衍生物的锰(II)配合物研究揭示了扭曲的八面体 Mn(II)配位球和不同的磁性相互作用,提供了对配位化学和磁性的见解 (Wu 等,2004)。

受体结合测定

合成了衍生自该化合物的吡唑并[1,5-α]吡啶,并测定了它们对 D4、D2 和 D3 受体的亲和常数,表明其作为多巴胺受体配体的潜力 (Guca,2014)。

配位聚合物中的网络结构

该化合物的衍生物用于研究阴离子对一维银(I)配位聚合物网络结构的影响,有助于理解配体构象和聚合物结构 (Chakraborty 等,2013)。

安全和危害

未来方向

作用机制

Target of Action

Related compounds have been shown to interact with various targets such as β-secretase (bace), glycogen synthase kinase 3β (gsk3β), and acetylcholinesterase . These targets play crucial roles in various biological processes, including the development of diseases like Alzheimer’s.

Biochemical Pathways

Related compounds have been shown to influence pathways involving targets like bace, gsk3β, and acetylcholinesterase . These pathways are involved in various physiological processes and their modulation could lead to therapeutic effects.

Result of Action

Related compounds have been shown to have effects on neuronal cells, including reducing the formation of amyloid-beta and the phosphorylation of tau protein, which are key features of alzheimer’s disease pathology .

属性

IUPAC Name |

1-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-17-14-4-2-12(3-5-14)10-16-11-13-6-8-15-9-7-13/h2-9,16H,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBNFRPONBFIITM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360090 |

Source

|

| Record name | 1-(4-Methoxyphenyl)-N-[(pyridin-4-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methoxy-benzyl)-pyridin-4-ylmethyl-amine | |

CAS RN |

418791-10-3 |

Source

|

| Record name | 1-(4-Methoxyphenyl)-N-[(pyridin-4-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Isopropyl 2-amino-5-{[(4-methoxyphenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B1299141.png)

![2,5-Dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1299145.png)

![2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde](/img/structure/B1299152.png)

![5-[(2-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1299179.png)